molecular formula C12H12BrNO B114124 1-(3-Bromopropyl)quinolin-2(1H)-one CAS No. 145798-60-3

1-(3-Bromopropyl)quinolin-2(1H)-one

Cat. No. B114124
M. Wt: 266.13 g/mol
InChI Key: SXMLJMMMVRHAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(3-Bromopropyl)quinolin-2(1H)-one has various scientific research applications. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new materials for electronic and optoelectronic devices.

Mechanism Of Action

The mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

1-(3-Bromopropyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Bromopropyl)quinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain enzymes and proteins, making it a valuable tool in the study of various diseases. However, one of the limitations of using 1-(3-Bromopropyl)quinolin-2(1H)-one is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for the research and development of 1-(3-Bromopropyl)quinolin-2(1H)-one. One direction is the development of new drugs for the treatment of various diseases. Another direction is the development of new materials for electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzophenone with sodium ethoxide to produce 2-ethoxybenzophenone. The second step involves the reaction of 2-ethoxybenzophenone with propyl bromide to produce 1-(3-Bromopropyl)benzophenone. The final step involves the reaction of 1-(3-Bromopropyl)benzophenone with ammonium acetate to produce 1-(3-Bromopropyl)quinolin-2(1H)-one.

properties

CAS RN

145798-60-3

Product Name

1-(3-Bromopropyl)quinolin-2(1H)-one

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-(3-bromopropyl)quinolin-2-one

InChI

InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2

InChI Key

SXMLJMMMVRHAFU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr

synonyms

2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI)

Origin of Product

United States

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